![molecular formula C19H17N3O5 B3300630 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide CAS No. 903269-61-4](/img/structure/B3300630.png)
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide
Overview
Description
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume.
Scientific Research Applications
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In addition, 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume. NHE is involved in the regulation of various cellular processes such as cell proliferation, migration, and apoptosis. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide inhibits NHE by binding to the extracellular domain of the protein, thereby preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and cell volume, which can have various effects on cellular processes.
Biochemical and Physiological Effects
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting cell migration and invasion. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of NHE, which makes it a useful tool for studying the role of NHE in various cellular processes. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide is also relatively easy to synthesize and has good stability in solution. However, there are also some limitations to using 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has poor solubility in water, which can make it difficult to work with in some experimental conditions.
Future Directions
There are several future directions for research on 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of NHE. This could lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Another area of research is the investigation of the role of NHE in other cellular processes, such as autophagy and lysosomal function. Finally, the development of new delivery methods for 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide could improve its efficacy and reduce its toxicity in vivo.
properties
IUPAC Name |
2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-21-11-10-15-16(19(21)24)4-3-5-17(15)27-12-18(23)20-13-6-8-14(9-7-13)22(25)26/h3-11H,2,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGJRXDHTVMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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